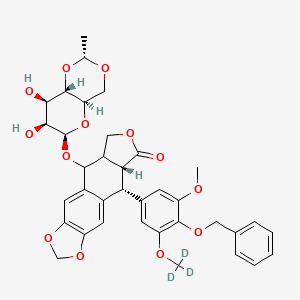
4'-O-Benzyl Etoposide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-O-Benzyl Etoposide-d3 is a stable isotope-labeled compound, which is an analogue of Etoposide. Etoposide is a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including testicular cancer and small cell lung cancer. The compound 4’-O-Benzyl Etoposide-d3 is used in scientific research to study the pharmacokinetics and metabolism of Etoposide, as well as to develop new drug formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl Etoposide-d3 involves several steps, starting from the parent compound Etoposide. The key step in the synthesis is the introduction of the benzyl group at the 4’-O position. This is typically achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 4’-O-Benzyl Etoposide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the benzylation step, and the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-O-Benzyl Etoposide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of Etoposide, such as quinones and substituted benzyl derivatives. These products are often used in further studies to understand the structure-activity relationship of the compound .
Scientific Research Applications
4’-O-Benzyl Etoposide-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and degradation of Etoposide.
Biology: The compound is used in cell culture studies to investigate the cellular uptake and distribution of Etoposide.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Etoposide in the body.
Industry: The compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of Etoposide
Mechanism of Action
4’-O-Benzyl Etoposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting topoisomerase II, the compound induces breaks in the DNA strands, leading to cell cycle arrest and apoptosis (programmed cell death). The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the induction of DNA damage response and apoptosis signaling .
Comparison with Similar Compounds
4’-O-Benzyl Etoposide-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Similar compounds include:
Etoposide: The parent compound, widely used in cancer therapy.
Etoposide phosphate: A water-soluble prodrug of Etoposide.
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different chemical structure
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
Molecular Formula |
C36H38O13 |
|---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[3-methoxy-4-phenylmethoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22?,27-,28-,29+,30-,31+,32?,34-,36+/m1/s1/i2D3 |
InChI Key |
FLJDTVHCABVNFY-XGJCEHDASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)OCC8=CC=CC=C8 |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















